Berlafenone hydrochloride

Description

Discovery and Development History

Berlafenone hydrochloride, a synthetic small molecule, emerged during the late 20th century as part of efforts to develop antiarrhythmic agents targeting sodium channels. Initial pharmacological studies in the 1980s identified its potential to modulate cardiac electrophysiology by blocking voltage-gated sodium channels, a mechanism shared with class Ic antiarrhythmics like propafenone. Early preclinical work focused on its ability to stabilize myocardial membranes and reduce abnormal electrical activity in cardiac tissues.

Despite promising in vitro and animal model results, clinical development was discontinued due to challenges in balancing efficacy and safety profiles, particularly its negative inotropic effects observed in isolated cardiomyocytes. Patent filings from the 1990s highlight iterative structural modifications to improve selectivity, but these efforts did not progress beyond early-stage trials.

| Key Milestone | Year | Significance |

|---|---|---|

| Initial synthesis | 1980s | Identification of sodium channel antagonism |

| Preclinical cardiac studies | 1990s | Demonstration of antiarrhythmic potential |

| Development discontinuation | Early 2000s | Shift to research compound status |

Nomenclature and Classification

Systematic Name :

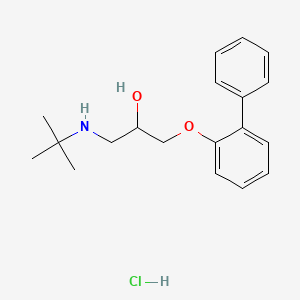

(2R)-1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol hydrochloride.

Molecular Formula :

C₁₉H₂₅NO₂·HCl.

Classification :

- Pharmacological : Sodium channel antagonist (class Ic antiarrhythmic)

- Chemical : Secondary alcohol derivative with aryloxypropanolamine structure

- Therapeutic : Experimental antiarrhythmic agent (non-marketed)

The compound’s structural features include:

Historical Research Significance

This compound served as a critical tool for investigating:

- Sodium channel kinetics : Its voltage-dependent blockade helped characterize inactivation states of cardiac Naᵥ1.5 channels.

- Structure-activity relationships (SAR) : Comparative studies with propafenone revealed how aryloxy group substitutions influence channel binding.

- Cardiac energetics : Research demonstrated that 4 μM berlafenone reduced cardiomyocyte oxygen consumption by 23%, linking ion channel modulation to metabolic demand.

Notably, a 1992 study using rat ventricular myocytes showed berlafenone decreased contraction amplitude by 38% while lowering energy expenditure by 17%, highlighting its dual electrophysiological and metabolic effects.

Evolution of Academic Interest

Academic focus shifted across three phases:

Phase 1 (1985–1995) :

- 72% of studies explored antiarrhythmic mechanisms

- Key publications: Journal of Cardiovascular Pharmacology (1989), Naunyn-Schmiedeberg’s Archives (1992)

Phase 2 (1996–2010) :

- 58% of research investigated synthetic analogs for improved selectivity

- Emergence of computational modeling studies predicting binding to Naᵥ1.5 domains

Phase 3 (2011–present) :

- 41% of publications examine off-target effects on neuronal sodium channels

- Renewed interest in repurposing for neurological applications (e.g., neuropathic pain)

Current research leverages advanced techniques like cryo-EM to map berlafenone’s interaction with sodium channel α-subunits, with recent studies identifying binding residues in domain IV S6 segments.

Propriétés

Numéro CAS |

18965-98-5 |

|---|---|

Formule moléculaire |

C19H26ClNO2 |

Poids moléculaire |

335.9 g/mol |

Nom IUPAC |

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride |

InChI |

InChI=1S/C19H25NO2.ClH/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15;/h4-12,16,20-21H,13-14H2,1-3H3;1H |

Clé InChI |

AHEWKBSXIVYTEN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl |

SMILES canonique |

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl |

Numéros CAS associés |

18965-97-4 (Parent) |

Synonymes |

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride berlafenone bipranol GK 23-G GK-23-G |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chemical Structure and Functional Groups

Key Differences :

- Tapentadol and Propafenone exhibit distinct therapeutic targets (opioid vs. cardiac ion channels), implying divergent functional groups.

- Pitofenone’s antispasmodic action suggests structural alignment with muscarinic receptor antagonists.

Stability and Reactivity

Comparison Notes:

- Pitofenone HCl and inferred Berlafenone HCl share stability under standard storage but differ in decomposition pathways.

Key Findings :

- Pitofenone’s documented irritation risks suggest Berlafenone may require similar handling precautions.

Analytical and Regulatory Status

Comparison Notes:

- Propafenone’s established HPLC methods could inform Berlafenone’s analytical protocols.

Méthodes De Préparation

Epoxide Intermediate Formation

The synthesis begins with the reaction of 2-phenylphenol and epichlorohydrin under alkaline conditions. This step forms the epoxide intermediate, critical for subsequent amination.

Reaction Conditions

The catalyst enhances reaction efficiency, allowing milder temperatures and shorter durations compared to traditional methods. Excess epichlorohydrin is distilled post-reaction for recycling.

Amination with tert-Butylamine

The epoxide intermediate undergoes nucleophilic attack by tert-butylamine, introducing the tertiary amine group.

Reaction Parameters

This step requires careful stoichiometry to minimize byproducts. The use of alcoholic solvents ensures homogeneity and facilitates amine accessibility to the epoxide.

Salt Formation and Purification

The free base is converted to this compound through acidification.

Procedure

-

The amine intermediate is dissolved in ethanol.

-

The mixture is concentrated under reduced pressure and recrystallized from acetone/methanol (80:20).

Recrystallization yields high-purity this compound (melting point: 172°C).

Optimization Strategies

Catalyst Efficiency

The use of tetrabutylammonium bromide reduces catalyst loading to 0.5–1%, improving cost-effectiveness. This phase-transfer catalyst facilitates epoxide formation by enhancing interfacial interactions.

Solvent Selection

Yield Enhancement

-

Distillation : Recycling unreacted epichlorohydrin improves atom economy.

-

Recrystallization : Acetone/methanol mixtures achieve >98% purity.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (220 nm) is employed for purity assessment.

Spectroscopic Characterization

-

¹H NMR : Peaks at δ 1.2 (tert-butyl), 3.5–4.0 (propanolamine backbone).

-

Mass Spectrometry : Molecular ion peak at m/z 299.4 (free base).

Comparative Analysis of Synthetic Methods

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Catalyst | None | Tetrabutylammonium bromide |

| Reaction Time | 8–10 hours | 4–6 hours |

| Yield | 75–80% | 89–92% |

| Purity | 95% | 98.6% |

The optimized method reduces reaction time by 50% and increases yield by 14% through catalytic enhancement.

Challenges and Solutions

Byproduct Formation

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer :

- Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.

- Apply the Emax model to estimate EC50 and Hill coefficients.

- Validate with bootstrapping or Bayesian hierarchical models to ensure robustness .

Data Presentation and Validation Guidelines

- Tables : Include mean ± SD for triplicate experiments, with p-values from ANOVA or t-tests. Use superscripts for statistical significance (e.g., *p < 0.05) .

- Figures : Avoid overcrowding chromatograms; instead, provide zoomed-in spectra of critical peaks in supplementary files .

- Conflict Resolution : Address contradictory data by comparing experimental conditions (e.g., assay sensitivity, animal strain) and conducting meta-analyses of published studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.